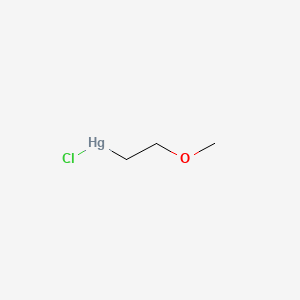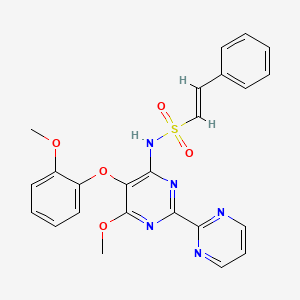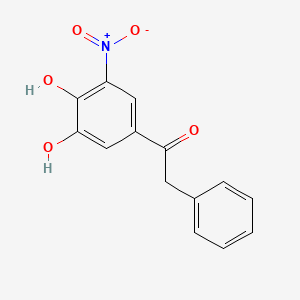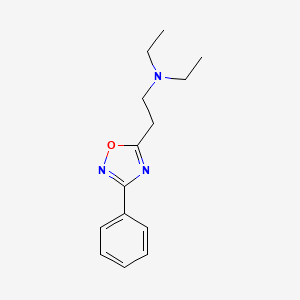
Oxolamine
概要
説明
オキソラミンは、鎮咳(せき止め)作用と抗炎症作用が知られている化合物です。 主に咽頭炎、気管炎、気管支炎、気管支拡張症、百日咳などの治療に使用されます 。 オキソラミンは、多くの法域でジェネリック医薬品として入手可能であり、国際的に販売されています .
作用機序
オキソラミンは、主にその抗炎症作用と鎮咳作用によって効果を発揮します。 これは、呼吸器系の神経受容体の刺激を軽減し、咳を抑制します 。 分子標的は呼吸器系の神経受容体であり、関与する経路は炎症性メディエーターの阻害に関連しています .
類似の化合物との比較
類似の化合物
オキセラジン: 分泌を増加させ、気管支分泌物を薄くすることで、呼吸器系のクリアを助ける別の鎮咳剤です.
ブタラミン: 呼吸器疾患の治療に使用され、同様の抗炎症作用があります.
プレコナリール: オキソラミンと構造的に類似した抗ウイルス化合物です.
オキソラミンの独自性
オキソラミンは、鎮咳剤と抗炎症剤の両方の二重作用を持つため、ユニークです。 他の化合物とは異なり、耐性や依存性を引き起こさず、長期使用に適しています .
準備方法
合成経路と反応条件
オキソラミンの合成には、1,2,4-オキサジアゾール環の形成が含まれます。 一般的な方法の1つは、ジエチルアミンと3-フェニル-1,2,4-オキサジアゾール-5-カルボン酸の反応です 。反応条件は通常、塩化チオニルまたはオキシ塩化リンなどの脱水剤を使用してオキサジアゾール環の形成を促進します。
工業生産方法
工業的な設定では、オキソラミンはしばしばシロップの形で生産されます。調製方法は、オキソラミンを水に溶解し、次にクエン酸、メチルパラベン、クチナシ黄色、オレンジエッセンスを加えることから始まります。 その後、混合物を撹拌し、加熱して最終製品を得ます .
化学反応の分析
反応の種類
オキソラミンは、次を含むさまざまな化学反応を起こします。
酸化: オキソラミンは酸化されてオキサジアゾール誘導体を形成する可能性があります。
還元: 還元反応は、オキソラミンを対応するアミン誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、さまざまなオキサジアゾール誘導体、アミン誘導体、および置換フェニル誘導体があります .
科学研究の応用
オキソラミンは、幅広い科学研究の応用を持っています。
科学的研究の応用
Oxolamine has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Oxeladin: Another antitussive agent that helps clear the respiratory tract by increasing secretion and thinning bronchial secretions.
Butalamine: Used in the treatment of respiratory conditions and has similar anti-inflammatory properties.
Pleconaril: An antiviral compound with structural similarities to oxolamine.
Uniqueness of this compound
This compound is unique due to its dual action as both an antitussive and anti-inflammatory agent. Unlike some other compounds, it does not cause tolerance or addiction, making it suitable for long-term use .
特性
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHQQSVJAAUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate) | |
| Record name | Oxolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023403 | |
| Record name | Oxolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-14-8 | |
| Record name | Oxolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxolamine?
A1: While the exact mechanism remains unclear, studies suggest this compound's antitussive activity stems primarily from a peripheral action, possibly by affecting sensory receptors in the bronchial tree rather than central nervous system suppression. []
Q2: Does this compound possess other pharmacological activities besides cough suppression?
A2: Yes, research indicates this compound exhibits analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.
Q3: How stable is this compound citrate in different oral liquid preparations?
A3: A study investigating cefditoren stability found this compound citrate, in the form of Pebron® syrup, provided varying cefditoren stability depending on storage temperature. At 25°C, stability persisted for 7 days, while at 4°C, it lasted 45 days. []
Q4: Does current research suggest any catalytic properties or applications for this compound?
A4: Current research primarily focuses on this compound's pharmacological properties, particularly its antitussive activity. There is limited information available regarding catalytic properties or applications in the provided papers.
Q5: Have any computational studies been conducted on this compound and its interactions with biological targets?
A5: While the provided papers do not detail specific computational studies on this compound, one study utilizes an in-silico simulated interaction approach to investigate the potential of pleconaril, another 1,2,4-oxadiazole antiviral drug, with SARS-COV-2 proteins. [] This highlights the potential application of computational methods in understanding this compound's interactions with biological targets.
Q6: Is there information on how modifications to the this compound structure affect its activity or potency?
A6: The provided papers mainly focus on analytical methods and clinical observations rather than SAR studies. Further research is needed to understand how structural modifications impact this compound's pharmacological profile.
Q7: Have sustained-release formulations of this compound citrate been developed?
A7: Yes, research demonstrates the development of sustained-release this compound citrate tablets using microencapsulation techniques. This formulation aimed to prolong drug release, potentially improving patient compliance and reducing side effects. []
Q8: Does this compound exhibit any gender-specific pharmacokinetic interactions?
A8: Research in rats showed a significant increase in the area under the curve (AUC) of oral warfarin when co-administered with this compound in males, but not in females. This difference is attributed to this compound's inhibition of CYP2B1, a male-dominant cytochrome P450 enzyme involved in warfarin metabolism. []
Q9: What in vivo studies have been conducted to evaluate the efficacy of this compound as an antitussive?
A9: One study investigated the effect of this compound syrup on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using capsaicin challenge. [] Further research is needed to determine its effectiveness compared to other antitussives.
Q10: Are there any studies comparing the efficacy of this compound to other cough suppressants?
A10: A clinical trial compared the efficacy of guacetisal and this compound phosphate in treating chronic obstructive bronchopathy. The results indicated superior activity for guacetisal. []
Q11: Are there known cases of resistance developing to this compound's antitussive effects?
A11: The provided papers do not mention any specific cases of resistance developing to this compound.
Q12: What are the known toxicological effects of this compound?
A12: While considered relatively safe, this compound has been associated with hallucinations in children under ten years old, potentially linked to inappropriate dosing. [] One study suggested its acute and chronic toxicity is low with minimal side effects in experimental settings. []
Q13: Have any targeted drug delivery strategies been explored for this compound?
A13: The provided papers mainly focus on conventional formulations of this compound citrate, such as syrups and tablets. Targeted drug delivery approaches are not specifically discussed.
Q14: What analytical methods are commonly employed for the detection and quantification of this compound citrate?
A14: Several studies utilize UV spectrophotometry for this compound citrate determination. [, , , , , , , , ] Additionally, high-performance liquid chromatography (HPLC) coupled with PDA or MS/MS is employed for analyzing this compound citrate in various formulations. [, , , ] One study specifically utilizes LC-MS/MS for quantifying this compound phosphate in human plasma. []
Q15: Do the provided papers discuss the environmental impact or degradation of this compound?
A15: The provided papers primarily focus on the pharmaceutical aspects of this compound and do not address its environmental impact or degradation.
Q16: What is known about the dissolution properties of this compound citrate tablets?
A16: One study investigated the dissolution profile of 100mg this compound citrate tablets in 0.01N HCl and phosphate buffer using a USPXXI paddle method. The study found satisfactory drug release under these conditions. []
Q17: How have the analytical methods used to quantify this compound been validated?
A17: Several studies highlight the validation of their analytical methods according to ICH guidelines, ensuring accuracy, precision, and specificity. [, , , , , , , ] Parameters like linearity, accuracy, precision, robustness, and solution stability are commonly assessed.
Q18: What quality control measures are typically employed during the development and manufacturing of this compound formulations?
A18: While specific quality control procedures are not explicitly detailed, the use of validated analytical methods and adherence to ICH guidelines during method development and validation suggest a strong emphasis on quality control throughout the development and manufacturing processes. [, , , , , , , ]
Q19: Does this compound induce any significant immunological responses?
A19: The provided papers primarily focus on other aspects of this compound and do not provide information about its potential immunogenicity.
Q20: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?
A20: While the provided research does not extensively explore these interactions, one study shows that this compound inhibits CYP2B1 activity in male rats, suggesting a potential for drug-metabolizing enzyme interactions. [] Further research is needed to comprehensively understand the extent and clinical significance of these interactions.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: The provided research does not specifically address the biocompatibility or biodegradability of this compound. Further studies are needed to investigate these aspects.
Q22: Do the provided papers discuss any specific strategies for recycling or waste management related to this compound?
A22: The provided research primarily focuses on the pharmaceutical aspects of this compound and does not delve into recycling or waste management strategies.
Q23: What research infrastructure and resources are crucial for advancing our understanding of this compound?
A23: Advancing our understanding of this compound necessitates a multidisciplinary approach involving:
Q24: What are some of the historical milestones in this compound research?
A24: The provided papers highlight several milestones, including:
- Early research demonstrating this compound's antitussive activity and exploring its other pharmacological properties. []
- Development and evaluation of sustained-release formulations to improve patient compliance and minimize side effects. []
- Investigations into potential drug interactions and gender-specific pharmacokinetic profiles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


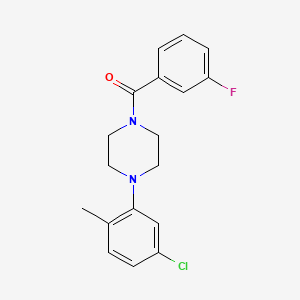
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

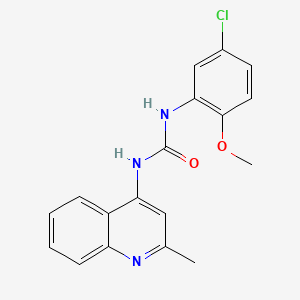


![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
